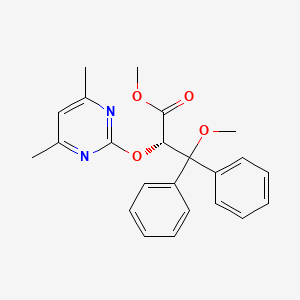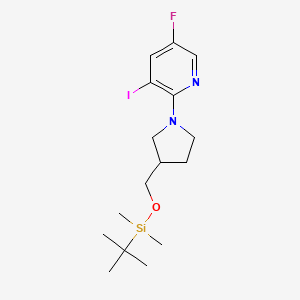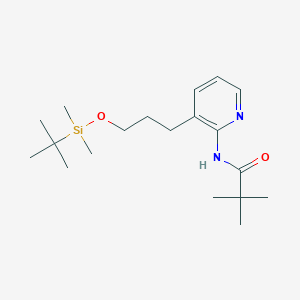![molecular formula C20H26N2O3 B1440434 N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide CAS No. 1020055-16-6](/img/structure/B1440434.png)
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide
Übersicht
Beschreibung
N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]propanamide, commonly referred to as NAMPA, is an amide-containing compound that has been used in a variety of scientific research applications. NAMPA is a member of the class of compounds known as amines, which are organic compounds that contain nitrogen and hydrogen atoms. NAMPA has been studied for its potential role in a variety of biochemical and physiological processes, and has been found to have both positive and negative effects on certain biological systems.
Wissenschaftliche Forschungsanwendungen
NAMPA has been studied in a variety of scientific research applications, including drug discovery, drug metabolism, and enzyme inhibition. In drug discovery, NAMPA has been used to identify potential targets for new drugs. In drug metabolism, NAMPA has been used to investigate the mechanisms of drug action and metabolism in the body. In enzyme inhibition, NAMPA has been used to study the effects of certain enzymes on the body.
Wirkmechanismus
NAMPA has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. PDE-4 is an enzyme involved in the breakdown of certain hormones, such as adrenaline. By inhibiting these enzymes, NAMPA can affect the levels of prostaglandins and hormones in the body, which can have both positive and negative effects.
Biochemical and Physiological Effects
NAMPA has been found to have both positive and negative effects on certain biochemical and physiological processes. On the positive side, NAMPA has been found to reduce inflammation and pain, as well as to reduce the levels of certain hormones, such as adrenaline. On the negative side, NAMPA has been found to have a toxic effect on certain cells, such as liver and kidney cells.
Vorteile Und Einschränkungen Für Laborexperimente
NAMPA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, making it suitable for long-term storage. Additionally, NAMPA is relatively non-toxic and does not have any significant side effects. However, NAMPA does have some limitations for use in lab experiments. It is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, NAMPA is not very selective, meaning that it can affect other enzymes and processes in addition to the ones it is intended to target.
Zukünftige Richtungen
NAMPA has a wide range of potential applications in scientific research. Future research could focus on the development of more selective and specific inhibitors of enzymes and processes, as well as the development of new methods for synthesizing NAMPA. Additionally, future research could focus on the effects of NAMPA on other biochemical and physiological processes, such as cell growth and differentiation, as well as its potential use in drug delivery systems. Finally, future research could focus on the potential therapeutic applications of NAMPA, such as its use in the treatment of inflammatory and pain-related conditions.
Eigenschaften
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(2-butan-2-ylphenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-5-13(2)16-8-6-7-9-18(16)25-14(3)20(23)22-17-12-15(21)10-11-19(17)24-4/h6-14H,5,21H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODINHZYVUDJBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1440354.png)

![[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B1440356.png)






![3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1440372.png)
